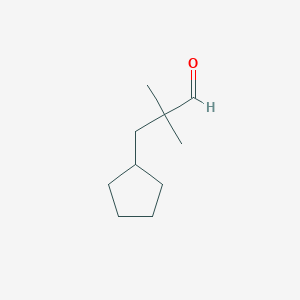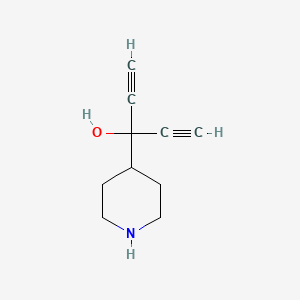
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne
Vue d'ensemble
Description
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is a chemical compound with the CAS Number: 1824056-69-0 . It has a molecular weight of 163.22 and its IUPAC name is 3-(piperidin-4-yl)penta-1,4-diyn-3-ol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is 1S/C10H13NO/c1-3-10(12,4-2)9-5-7-11-8-6-9/h1-2,9,11-12H,5-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is a solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Biomass-Derived Monomers for Industrial Applications
The study by Kumar et al. (2020) explores the conversion of 2-methyltetrahydrofuran (2-MTHF), derived from biomass, to 1,3-pentadiene (piperylene) using boron-containing zeolites. Piperylene is a critical monomer in manufacturing adhesives, plastics, and resins. This process highlights the potential of utilizing biomass-derived compounds for industrial applications, potentially including derivatives like 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne (Kumar et al., 2020).
Hydroformylation of Pentadienes
Neubert et al. (2015) conducted a systematic investigation into the hydroformylation of piperylene, demonstrating the efficient catalyst recycling in propylene carbonate. Their research provides insights into the selective conversion of dienes, which could extend to the functionalization of molecules like 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne for creating valuable chemical intermediates (Neubert, Fuchs, & Behr, 2015).
Biochemical Reactivity and Metabolic Engineering
The biochemical reactivity of lipid peroxidation products, such as 4-hydroxynonenal, provides a basis for understanding the chemical properties and reactions of polyunsaturated fatty acid derivatives. This research could be relevant for exploring the reactivity and potential biological applications of 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne derivatives (Schaur, 2003).
Metabolic Engineering for Chemical Production
Chen et al. (2017) have shown how Corynebacterium glutamicum can be metabolically engineered to produce 3-hydroxypropionic acid (3-HP) from glucose and xylose efficiently. This study underlines the potential of metabolic engineering in producing value-added chemicals from renewable resources, which could include the synthesis of complex molecules like 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne (Chen et al., 2017).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
In the realm of medicinal chemistry, derivatives of piperidine, such as those discussed by Romero et al. (1994), have been evaluated for their inhibition of HIV-1 reverse transcriptase, showcasing the therapeutic potential of piperidine derivatives. This research avenue could be explored for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne, considering its structural similarity and potential for modification (Romero et al., 1994).
Safety And Hazards
The safety information for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propriétés
IUPAC Name |
3-piperidin-4-ylpenta-1,4-diyn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(12,4-2)9-5-7-11-8-6-9/h1-2,9,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSVJHEGDGVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C#C)(C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



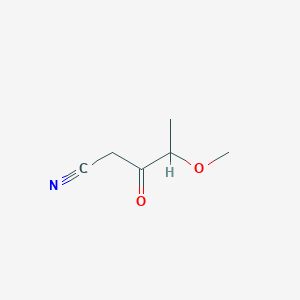
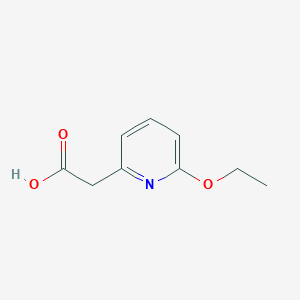
![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

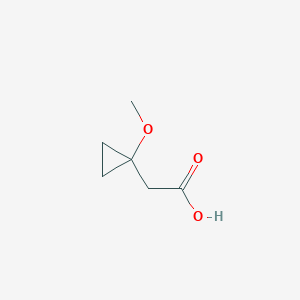
![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)
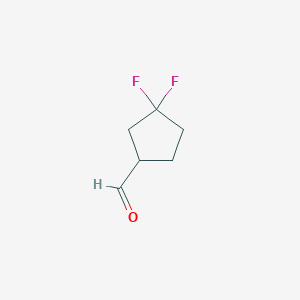
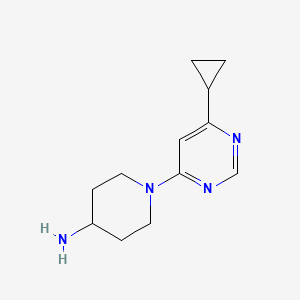

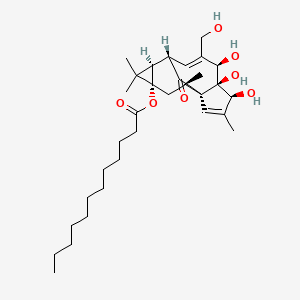
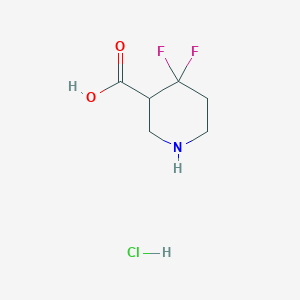
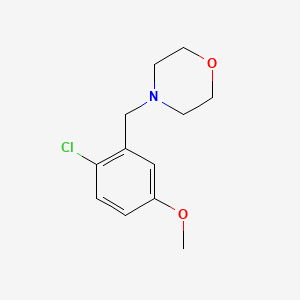
![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)
